4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one
Description
Contextualization within the Chemistry of Dihydropyranone Derivatives
The molecule 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one belongs to the family of dihydropyranones, which are six-membered heterocyclic lactones (cyclic esters). The core of this family is the dihydropyranone ring, a scaffold that is a key building block in many natural products and serves as a valuable intermediate in organic synthesis. researchgate.net Pyran derivatives, in general, are known to be core structures in a wide array of compounds exhibiting diverse biological activities. researchgate.net
Structurally, this compound is a δ-lactone, meaning the ester functional group is part of a six-membered ring. Its specific features include:
A 5,6-dihydro-2H-pyran-2-one backbone, indicating a saturated bond between carbons 5 and 6.
A methoxy (B1213986) group (-OCH₃) at the C4 position.
A methyl group (-CH₃) at the C6 position, which makes this carbon a stereocenter.
The presence of the chiral center at C6 implies that the compound can exist as different stereoisomers (enantiomers and diastereomers), a feature of significant interest in medicinal chemistry and stereoselective synthesis. The reactivity of the dihydropyranone ring is influenced by its functional groups, including the enol ether character imparted by the C4-methoxy group and the lactone functionality. These structures are often used as precursors for synthesizing more complex molecules. acs.orgacs.org
Significance and Evolution of Research Trajectories for this compound
While specific research trajectories for this compound are not prominent in the literature, the significance of the broader dihydropyranone class has driven considerable research. Historically, interest in these compounds stemmed from their presence in natural products. The evolution of research has been largely focused on the development of novel and efficient synthetic methods to construct the dihydropyranone core with various substituents and, crucially, with control over stereochemistry.
The research focus can be broadly categorized:
Natural Product Synthesis: Early research was often aimed at the total synthesis of natural products containing the dihydropyranone motif.
Methodology Development: A significant portion of academic work has been dedicated to creating new reactions to access this scaffold. This includes cycloaddition reactions, ring-closing metathesis, and various annulation strategies. organic-chemistry.org
Organocatalysis: In the last two decades, a major shift has been observed towards the use of organocatalysis, particularly with N-heterocyclic carbenes (NHCs), to synthesize dihydropyranones enantioselectively. nih.govmdpi.comresearchgate.net This allows for the creation of chiral molecules without the need for metal catalysts.
The significance of a specific molecule like this compound lies in its potential as a chiral building block for the synthesis of more complex, biologically active molecules. Its fully substituted dihydropyran ring makes it a valuable synthon for creating polyketide chains or other complex heterocyclic systems.
Overview of Current Academic Research Frontiers and Methodological Challenges Pertaining to the Chemical Compound
Current academic research is heavily focused on developing asymmetric and highly efficient methods for synthesizing substituted dihydropyranones. The primary challenges and frontiers in this field are directly applicable to the synthesis of this compound.
Current Research Frontiers:
Enantioselective Organocatalysis: The use of N-heterocyclic carbenes (NHCs) to catalyze annulation reactions (e.g., [3+3] or [4+2] cycloadditions) is a major frontier. nih.govmdpi.com These methods allow for the synthesis of highly functionalized and enantioenriched dihydropyranones from simple starting materials like α,β-unsaturated aldehydes. nih.gov
Domino and Cascade Reactions: Researchers are designing multi-step reactions that occur in a single pot to rapidly build molecular complexity. These cascade reactions can form the dihydropyranone ring and install multiple substituents in one efficient operation. acs.orgacs.org
Functionalization: Another frontier is the development of methods to functionalize pre-formed dihydropyranone rings. For instance, recent studies have shown the successful enantioselective synthesis of selenylated dihydropyranones, incorporating a selenium atom into the structure. mdpi.comnih.gov
Methodological Challenges:
Stereocontrol: The primary challenge in synthesizing molecules like this compound is controlling the stereochemistry at the C6 position. Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) remains a key goal of synthetic methods.
Substrate Scope: While many new synthetic methods are reported, they are sometimes limited to a narrow range of substrates. Expanding these methods to tolerate a wide variety of functional groups is an ongoing challenge. organic-chemistry.org
Atom Economy and Efficiency: Developing synthetic routes that are both efficient (high yield) and atom-economical (minimizing waste) is a constant pursuit in modern organic chemistry. One-pot and multicomponent reactions are being explored to address this. researchgate.net
The table below summarizes some modern synthetic approaches to the general dihydropyranone skeleton, which would be relevant for the synthesis of the title compound.
| Synthetic Method | Catalyst/Reagent | Reaction Type | Key Features |
| NHC-Catalyzed Annulation | N-Heterocyclic Carbene (NHC) | [3+3] or [4+2] Cycloaddition | High enantioselectivity; mild reaction conditions. nih.govmdpi.com |
| Ring-Closing Metathesis | Grubbs or Hoyveda-Grubbs Catalyst | Metathesis | Good for forming the core ring from an acyclic precursor. organic-chemistry.org |
| Michael Addition-Lactonization | Proline-derived Urea (B33335) | Cascade Reaction | Asymmetric synthesis with high stereoselectivity. organic-chemistry.org |
| Oxetane (B1205548) Rearrangement | Protonic Acids (p-TsOH, H₂SO₄) | Rearrangement/Cyclization | Forms fused dihydropyranone systems as intermediates. acs.orgacs.org |
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5-3-6(9-2)4-7(8)10-5/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJYJKOEWGZNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)O1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282021 | |
| Record name | 4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3791-79-5, 73972-61-9 | |
| Record name | 5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3791-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-methyl-, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073972619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC 23867 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC23867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23867 | |
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| Record name | 4-Methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 4 Methoxy 6 Methyl 5,6 Dihydro 2h Pyran 2 One
Retrosynthetic Disconnections and Precursor Identification for the Dihydropyrone Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. wikipedia.orgdeanfrancispress.com This process is achieved by breaking bonds and converting functional groups, moving backward from the product to the starting materials. amazonaws.comyoutube.com For the 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one core, several logical disconnections can be proposed, corresponding to known, reliable chemical reactions.
Key retrosynthetic strategies for the dihydropyrone scaffold include:
Hetero-Diels-Alder Reaction: This powerful [4+2] cycloaddition is a common strategy for forming six-membered heterocycles. The dihydropyrone ring can be disconnected into a diene component and an aldehyde, representing a convergent approach to the core structure. chim.it
Aldol-type Condensation/Cyclization: Disconnecting the C-O bond of the lactone and the C-C bond alpha to the carbonyl group reveals precursors such as a β-hydroxy ketone or related synthons. This suggests a synthesis starting from simpler carbonyl compounds that can be joined via an aldol (B89426) reaction followed by intramolecular cyclization. chim.it
Ring-Closing Metathesis (RCM): An alternative disconnection across the double bond of the pyranone ring points to an acyclic ester precursor containing two terminal alkenes. RCM, often catalyzed by ruthenium complexes, provides a direct route to the unsaturated lactone. nih.govresearchgate.net
Annulation Strategies: Various annulation reactions, particularly [3+3] cyclizations, can be envisioned. These involve reacting a three-carbon synthon with another three-atom component to build the six-membered ring. mdpi.comnih.gov
These disconnections identify a range of potential precursors, including aldehydes, ketones, dienes, and unsaturated esters, which serve as the starting points for the forward synthetic routes discussed in subsequent sections.
Foundational Synthetic Routes to the 2H-Pyran-2-one Scaffold
The 2H-pyran-2-one (or α-pyrone) ring is a common structural motif for which numerous foundational synthetic methods have been developed. These routes provide general access to the core scaffold, which can then be modified to produce specific derivatives like this compound. bohrium.comresearchgate.net
Classical and modern approaches to the 2H-pyran-2-one scaffold are summarized in the table below.
| Synthetic Method | Description | Key Reactants | Reference(s) |
| Knoevenagel Condensation | A classic method involving the condensation of an active methylene (B1212753) compound with a carbonyl compound, often followed by cyclization and dehydration to form the pyranone ring. | 1,3-Dicarbonyl compounds, Aldehydes/Ketones | bohrium.com |
| Palladium-Catalyzed Coupling | Cross-coupling reactions, for instance, between cyclic vinyldiazo esters and aryl iodides, can yield substituted 2-pyrones with high functional group tolerance. | Vinyldiazo esters, Aryl iodides | organic-chemistry.org |
| N-Heterocyclic Carbene (NHC) Catalysis | NHCs catalyze formal [3+3] annulation reactions between components like alkynyl esters and enolizable ketones under mild, metal-free conditions. | α,β-Unsaturated aldehydes, 1,3-Dicarbonyl compounds | mdpi.comnih.govorganic-chemistry.org |
| One-Pot Domino Reactions | Multi-step sequences performed in a single flask, such as reacting a ketone with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and hippuric acid in acetic anhydride, can efficiently produce functionalized pyranones. | Ketones, DMFDMA, Hippuric acid | researchgate.netumich.edu |
| Intramolecular Cyclization | Various strategies rely on the cyclization of a pre-formed linear precursor, such as an unsaturated hydroxy acid or its corresponding ester, to close the lactone ring. | Unsaturated hydroxy acids/esters | nih.gov |
These foundational routes offer versatility in accessing a wide range of substitution patterns on the pyranone ring, providing the basis for more complex and stereocontrolled syntheses.
Advanced and Stereoselective Approaches to this compound
Achieving stereocontrol in the synthesis of this compound, which contains a stereocenter at the C-6 position, requires advanced synthetic methodologies. These approaches are designed to favor the formation of one enantiomer over the other.
Asymmetric Catalysis in Pyranone Ring Formation and Functionalization
Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. frontiersin.org This strategy has been successfully applied to the synthesis of pyranones through several mechanisms.
Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the asymmetric synthesis of dihydropyranones. mdpi.comchalmers.se They can catalyze reactions like [3+3] annulations of α,β-unsaturated aldehydes with various partners to furnish chiral dihydropyranones with high enantioselectivity. rsc.orgresearchgate.net For example, the kinetic resolution of racemic cyclic enals using an oxidative NHC catalyst can produce tricyclic dihydropyranones with excellent diastereoselectivity and enantioselectivity. chalmers.se
Metal Catalysis: Chiral transition metal complexes are also effective. Gold(I) catalysts have been used for highly enantioselective intermolecular [4+2] annulation of propiolates and alkenes to give α,β-unsaturated δ-lactones with up to 95% enantiomeric excess (ee). nih.gov Similarly, chiral BINOL-Ti(Oi-Pr)4 complexes have been employed in asymmetric hetero-Diels-Alder reactions to produce dihydropyrones. chim.it A one-pot method involving asymmetric alkylation of 2-furfurals followed by an Achmatowicz reaction using NBS as an oxidant can generate pyranones with ee's greater than 90%. nih.gov
The table below highlights selected examples of asymmetric catalysis in pyranone synthesis.
| Catalyst Type | Reaction | Substrates | Enantioselectivity (ee) | Reference(s) |
| Chiral NHC | [3+3] Annulation | α,β-Unsaturated Aldehydes, 1,3-Dicarbonyls | >90% | mdpi.com |
| Chiral Gold(I) Complex | [4+2] Annulation | Propiolates, Alkenes | Up to 95% | nih.gov |
| (S)-BINOL-Ti(Oi-Pr)4 | Hetero-Diels-Alder | Dienes, Aldehydes | High | chim.it |
| Catalytic (-)-MIB / NBS | Asymmetric Alkylation / Achmatowicz Reaction | 2-Furfural derivatives, Organozinc reagents | >90% | nih.gov |
Chiral Auxiliary-Mediated Syntheses for Enantiocontrol
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This is a robust and widely used strategy in asymmetric synthesis. wiley.com
Commonly used chiral auxiliaries include:
Evans' Oxazolidinones: These are frequently used to direct stereoselective alkylation and aldol reactions, which can be used to construct the carbon backbone of the target molecule with high diastereoselectivity. wikipedia.orgwiley.com
Pseudoephedrine and Pseudoephenamine: Amides derived from these readily available chiral amino alcohols can be alkylated with high diastereoselectivity. The auxiliary directs the approach of the electrophile to one face of the enolate. wikipedia.orgnih.govharvard.edu Subsequent cleavage of the amide yields the chiral carboxylic acid or related functional group. harvard.edu
Camphorsultam (Oppolzer's Sultam): This auxiliary provides excellent stereocontrol in a variety of reactions, including Diels-Alder and aldol reactions, that could be adapted for pyranone synthesis. wikipedia.org
The general workflow involves attaching the chiral auxiliary to a precursor fragment, performing the key stereocenter-forming reaction, and then cleaving the auxiliary to reveal the chiral product, which can be cyclized to form the target dihydropyrone.
Biocatalytic and Chemoenzymatic Transformations for Dihydropyranones
Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. mdpi.com Chemoenzymatic approaches combine the advantages of chemical synthesis with the selectivity of biocatalysis. nih.gov For dihydropyranones, enzymes like lipases and ketoreductases are particularly useful.
Kinetic Resolution: Enzymes can selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the two enantiomers.
Dynamic Kinetic Resolution (DKR): This more efficient process combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov A lipase like Candida antarctica lipase B (CALB) can be paired with a metal racemization catalyst (e.g., a ruthenium complex) to convert a racemic starting material into a single, highly enantioenriched product in high yield. nih.gov
Asymmetric Reduction: Ketoreductases (KREDs) can reduce a prochiral ketone precursor to a chiral alcohol with very high enantioselectivity. This chiral alcohol can then be carried forward to synthesize the target dihydropyrone, as demonstrated in the synthesis of natural products like stegobiol. chim.it
These enzymatic methods offer mild reaction conditions and exceptional levels of stereocontrol, making them attractive for the synthesis of enantiopure compounds.
Functionalization and Derivatization Strategies for this compound
The 2H-pyran-2-one ring is a versatile scaffold susceptible to various chemical transformations, allowing for its derivatization into other complex molecules. umich.edu The electrophilic centers at positions C-2, C-4, and C-6 are prone to nucleophilic attack, which can lead to ring-opening or the formation of new heterocyclic systems. clockss.org
A key precursor, 4-hydroxy-6-methyl-2H-pyran-2-one, has been functionalized using a modified Biginelli reaction. researchgate.net This one-pot, three-component reaction with aromatic aldehydes and urea (B33335) can yield different products depending on the reaction conditions. bohrium.comkazanmedjournal.ru
Under certain conditions, 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones are formed. bohrium.comkazanmedjournal.ru
Using microwave irradiation with a Lewis acid can lead to 2:1 condensation products, arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones). bohrium.com
With specific aldehydes, such as 3-nitrobenzaldehyde, hybrid pyrano[4,3-d]pyrimidine systems can be synthesized. kazanmedjournal.ru
These examples demonstrate that the pyranone core can be readily functionalized at the C-3 position, adjacent to the carbonyl group, allowing for the introduction of diverse substituents and the construction of more complex, fused heterocyclic structures.
Regioselective Modifications of the Methoxy (B1213986) Group at C-4
The 4-methoxy group in the dihydropyran-2-one ring constitutes an enol ether moiety, which is a key site for regioselective transformations. While specific modifications at the C-4 position of the title compound are not extensively detailed, general principles for related systems involve reactions that target this electron-rich double bond. Methodologies applicable to such systems often focus on hydrolysis, exchange, or addition reactions.
For instance, acid-catalyzed hydrolysis can convert the enol ether back to a β-keto lactone, providing a handle for further functionalization. Alternatively, electrophilic additions across the double bond could be employed to introduce new substituents at the C-5 position, with the regioselectivity governed by the directing effect of the methoxy group. The development of regiodivergent catalytic systems, which can selectively direct reactions to different positions (e.g., C-2 vs. C-4), represents an advanced strategy in this area. mdpi.com
Stereoselective Functionalization at the Methyl-Substituted Chiral Center (C-6)
The chiral center at C-6 is a critical determinant of the molecule's biological activity, making its stereoselective functionalization a primary objective. The α,β-unsaturated lactone system allows for stereocontrolled conjugate additions (Michael additions) of nucleophiles, which can establish the stereochemistry at adjacent positions and is a foundational strategy for building substituted pyranone rings. mdpi.com
The synthesis of chiral 5,6-dihydropyran-2-ones often relies on precursors from the chiral pool, such as monosaccharides, or on asymmetric catalytic methods. researchgate.net For the functionalization of a pre-existing 6-methyl dihydropyranone, strategies would involve reactions at the C-5 position or modifications of the methyl group itself. For example, deprotonation of the C-5 position followed by alkylation, or stereoselective reduction of the C4-C5 double bond, can introduce new stereocenters with high control. The choice of reagents and catalysts is crucial for directing the approach of reactants to a specific face of the molecule, thereby ensuring the desired stereochemical outcome. mdpi.comnih.gov
Below is a table summarizing common stereoselective reactions applied to dihydropyranone systems.
| Reaction Type | Reagent/Catalyst | Position(s) Functionalized | Stereochemical Control |
| Michael Addition | Gilman or Grignard reagents (e.g., n-BuLi/CuI) | C-2 (on a 3,4-dihydropyranone precursor) | High (preferential axial attack) mdpi.com |
| Reduction | L-selectride® | C-4 (on a pyran-4-one) | High (creates a hydroxyl group) nih.gov |
| Allylation | Barbier allylation | C-6 (building the side chain) | Stereoselective researchgate.net |
| Metathesis | Olefin ring-closing metathesis (RCM) | Forms the pyranone ring | Key for cyclization researchgate.net |
Transformations and Annulations of the Dihydropyrone Ring System
The dihydropyrone ring is a versatile template for constructing more complex molecular architectures through various transformations and annulation (ring-fusing) reactions. researchgate.net These strategies leverage the inherent reactivity of the lactone and the conjugated double bond.
One common transformation is the Diels-Alder reaction, where the dihydropyranone can act as a dienophile, reacting with a suitable diene to form complex bicyclic systems. researchgate.net Another key strategy involves ring-opening of the lactone, followed by further reactions and subsequent recyclization to form different heterocyclic systems. For instance, acid-promoted ring-opening of a hydroxyl oxetane (B1205548) intermediate can lead to the formation of a dihydropyranone, which can then be dehydrated to yield an isocoumarin (B1212949) analog. acs.org
Annulation reactions can build additional rings onto the pyranone core. A cascade process involving Michael addition followed by an intramolecular oxa-Michael reaction is a powerful method for creating fused ring systems, such as tetrahydrochromenes, from appropriate precursors. vignan.ac.in Such cascade or domino reactions are highly efficient as they form multiple bonds in a single operation. nih.gov
| Transformation Type | Description | Resulting Structure |
| Dehydration | Acid-catalyzed (p-TsOH or H₂SO₄) removal of water from a dihydropyranone intermediate. acs.org | Fused aromatic lactone (isocoumarin) acs.org |
| [3+3] Annulation | Reaction of a 1,3-biselectrophile with a 1,3-dinucleophile. vignan.ac.in | Fused six-membered rings (e.g., tetrahydrochromene) vignan.ac.in |
| Diels-Alder Reaction | [4+2] cycloaddition with the pyranone acting as a dienophile. researchgate.net | Bicyclic or polycyclic adducts |
| Ring-Opening/Closing | Lewis acid-catalyzed ring-opening followed by intramolecular cyclization. mdpi.com | Benzannulated products (e.g., 1-hydroxycarbazoles from indolyl-substituted dihydrofurans) mdpi.com |
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of dihydropyranone structures is an area of active research, aiming to reduce environmental impact through the use of safer solvents, catalysts, and more efficient reaction designs. Key strategies include one-pot multi-component reactions (MCRs), the use of organocatalysts, and solvent-free or aqueous reaction media. rsc.orgmdpi.com
MCRs are particularly advantageous as they combine multiple synthetic steps into a single operation, reducing waste, time, and energy consumption. The synthesis of dihydropyran scaffolds via a three-component reaction between an aldehyde, a 1,3-dicarbonyl compound, and malononitrile (B47326) is a classic example of this efficient approach. rsc.org
The use of non-toxic, inexpensive, and stable organocatalysts, such as urea or N-heterocyclic carbenes (NHCs), is a cornerstone of green synthesis for these heterocycles. rsc.orgmdpi.comnih.gov NHCs, in particular, are versatile catalysts for various cycloaddition reactions that produce dihydropyran-2-ones. mdpi.comnih.gov These reactions can often be performed under mild conditions and demonstrate high atom economy. Furthermore, conducting these syntheses in environmentally benign solvents like ethanol-water mixtures or even under solvent-free conditions further enhances their sustainability. rsc.orgrsc.org
| Green Chemistry Approach | Example/Methodology | Advantages |
| Multi-Component Reactions (MCRs) | One-pot synthesis of 2-amino-4H-pyrans from aldehydes, malononitrile, and a 1,3-diketone. rsc.org | High efficiency, reduced waste, operational simplicity. rsc.org |
| Organocatalysis | Use of urea or N-Heterocyclic Carbenes (NHCs) for cycloaddition reactions. rsc.orgmdpi.comnih.gov | Avoids toxic heavy metals, low cost, stability, mild reaction conditions. rsc.orgmdpi.com |
| Benign Solvents | Reactions performed in ethanol/water mixtures. rsc.org | Low toxicity, reduced environmental impact. rsc.org |
| Solvent-Free Conditions | Reactions conducted via mechanochemical ball milling. researchgate.net | Eliminates solvent waste, can lead to shorter reaction times and higher yields. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 6 Methyl 5,6 Dihydro 2h Pyran 2 One
Nucleophilic and Electrophilic Reactivity Profiles of the Dihydropyrone Moiety
The electronic structure of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one is characterized by several reactive sites susceptible to both nucleophilic and electrophilic attack. The α,β-unsaturated lactone system creates electrophilic centers at the carbonyl carbon (C2) and the β-carbon (C4) due to resonance delocalization.
Nucleophilic Reactivity: The primary sites for nucleophilic attack are the aforementioned electrophilic carbons. This dual reactivity allows for two main addition pathways:
1,2-Addition (Direct Addition): Strong, hard nucleophiles (e.g., organolithium reagents) are expected to attack the carbonyl carbon (C2), leading to a tetrahedral intermediate that, upon workup, could yield products resulting from carbonyl addition.
1,4-Addition (Conjugate or Michael Addition): Softer nucleophiles (e.g., cuprates, enolates, amines) will preferentially attack the β-carbon (C4). This Michael addition is a common reaction pathway for α,β-unsaturated carbonyl compounds.
While not identical, related 4-hydroxy-2-pyrones are known to act as effective nucleophiles themselves in reactions like the Mitsunobu reaction and oxa-Michael additions. nih.gov This is attributed to the acidity of the 4-hydroxyl group, forming a nucleophilic pyronate anion. In the case of the 4-methoxy derivative, the oxygen atom's lone pairs enhance the electron density of the double bond, though it is not as readily deprotonated.
Electrophilic Reactivity: The electron-rich double bond, influenced by the methoxy (B1213986) group at C4, is the principal site for electrophilic attack. Reactions with electrophiles such as halogens (Br₂, Cl₂) or strong acids could lead to addition across the C3-C4 double bond. Protonation by a strong acid would likely occur at C3, generating a stabilized oxocarbenium ion at C4.
Table 1: Predicted Reactivity Profiles
| Reaction Type | Reagent Type | Predicted Site of Attack | Potential Outcome |
| Nucleophilic | |||
| 1,2-Addition | Hard Nucleophiles (e.g., R-Li) | Carbonyl Carbon (C2) | Carbonyl addition products |
| 1,4-Addition | Soft Nucleophiles (e.g., R₂CuLi) | β-Carbon (C4) | Conjugate addition products |
| Electrophilic | |||
| Addition | Halogens (e.g., Br₂) | C3-C4 Double Bond | Dihalo-adduct |
| Protonation | Strong Acids (e.g., H₂SO₄) | C3 Position | Formation of C4 oxocarbenium ion |
Pericyclic Reactions and Rearrangements Involving the Dihydropyranone Ring System
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a key class of transformations for six-membered ring systems. msu.eduox.ac.uk The dihydropyranone ring, containing a π-system, can participate in such reactions, most notably as a dienophile in cycloadditions.
The C3-C4 double bond within the α,β-unsaturated lactone system makes this compound a potential dienophile in the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This [4+2] cycloaddition would involve the reaction with a conjugated diene to form a new, bicyclic six-membered ring. The reaction is typically facilitated by electron-withdrawing groups on the dienophile, a role fulfilled by the lactone's carbonyl group. Lewis acid catalysis is often employed to enhance the reactivity of dienophiles and control the stereoselectivity of the reaction. Studies on other dihydropyranone systems have shown them to be reactive dienophiles in both thermal and Lewis acid-promoted Diels-Alder reactions, leading to complex polycyclic structures with high stereocontrol. acs.org
Electrocyclic reactions, another class of pericyclic transformations, are also conceivable. dspmuranchi.ac.in These are typically intramolecular and involve the formation or breaking of a ring. For the dihydropyranone, a retro-electrocyclic reaction (ring-opening) could be induced under thermal or photochemical conditions, although this is more commonly observed in fully conjugated pyrone systems.
Hydrolytic Stability and Ring-Opening Pathways
The dihydropyrone contains an ester linkage (lactone) which is susceptible to hydrolysis under both acidic and basic conditions. The stability of the ring is therefore pH-dependent.
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the lactone towards nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the cleavage of the ester bond and ring-opening. This process is generally reversible. The expected product from the hydrolysis of this compound is a substituted δ-hydroxy acid, specifically 5-hydroxy-3-methoxyhept-2-enoic acid, which may exist in equilibrium with the parent lactone. Acid-promoted ring-opening has been utilized as a key step in the synthesis of complex molecules from dihydropyranone precursors. acs.orgacs.org
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the lactone can undergo irreversible saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a ring-opened carboxylate salt. Subsequent acidification would yield the same hydroxy acid as in the acid-catalyzed pathway. This ring-opening and fragmentation of dihydropyranones can be a synthetically useful transformation. researchgate.net
Photochemical and Thermochemical Transformations of this compound
As an α,β-unsaturated lactone, the title compound is expected to exhibit rich and complex photochemical behavior upon UV irradiation. Studies on analogous six-membered unsaturated lactones have identified two primary competitive photochemical pathways. anadolu.edu.tr
Electrocyclic Ring-Opening: This pathway involves the cleavage of the C-O bond of the lactone to form a transient, high-energy aldehyde-ketene intermediate. Such intermediates are highly reactive and can be trapped by nucleophiles (like alcohols or amines) if present in the reaction medium. anadolu.edu.tr
Ring Contraction: An alternative pathway involves a rearrangement to form a bicyclic "Dewar" isomer. These Dewar lactones are strained and can subsequently undergo further photochemical reactions, such as the elimination of carbon dioxide (CO₂) to yield a cyclobutene (B1205218) derivative. anadolu.edu.tr
The specific pathway followed often depends on the substitution pattern of the lactone and the irradiation wavelength. Thermochemical transformations, in the absence of other reagents, would likely require high temperatures and could lead to rearrangements or retro-Diels-Alder reactions if the molecule were part of a larger adduct.
Metal-Mediated and Organocatalytic Reactions and their Mechanisms
While reactions of this compound using such catalysts are not well-documented, both metal-mediated and organocatalytic methods are crucial for the synthesis of the dihydropyranone core itself.
Metal-Mediated Synthesis: Transition metals, particularly copper and silver, play a significant role in the synthesis of dihydropyranones. For instance, a sequential copper(I)-catalyzed direct aldol (B89426) reaction of ynones followed by a silver(I)-catalyzed oxy-Michael reaction provides an asymmetric route to enantiomerically enriched dihydropyranones. nih.gov Palladium-catalyzed cycloaddition reactions have also been developed to construct related tetrahydropyran (B127337) frameworks. acs.org These methods highlight the power of metal catalysts to control reactivity and stereochemistry in the formation of heterocyclic systems. researchgate.netmit.edu
Organocatalytic Synthesis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free approach for synthesizing pyran and dihydropyranone structures. tandfonline.com For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the kinetic resolution of racemic starting materials to furnish tricyclic dihydropyranones with excellent enantioselectivity. researchgate.net Furthermore, simple organic bases like 2-aminopyridine (B139424) can catalyze multicomponent reactions to produce highly functionalized 4H-pyrans, which are structural relatives of dihydropyranones.
Stereochemical Considerations and Enantioselective Synthesis of 4 Methoxy 6 Methyl 5,6 Dihydro 2h Pyran 2 One
Methodologies for Absolute and Relative Configuration Determination
The unambiguous assignment of the absolute and relative configuration of stereoisomers of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one is fundamental for understanding its chemical and physical properties. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences of cyclic molecules like dihydropyranones. wordpress.com
Nuclear Overhauser Effect (NOE) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NOESY experiments can establish the spatial proximity of protons. nih.gov For the dihydropyranone ring, NOE correlations between the proton at C6 and protons on the pyran ring can help elucidate the relative orientation of the methyl group (axial vs. equatorial) and thus the conformation of the ring.
Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons provides valuable information about their dihedral angles, which is directly related to the conformation of the ring. By analyzing these J-values, the preferred half-chair or boat conformation of the 5,6-dihydro-2H-pyran-2-one ring can be inferred.
Chemical Shifts: The chemical shifts of the carbon and proton atoms can be influenced by their stereochemical environment. thieme-connect.de For instance, the γ-gauche effect in ¹³C NMR can cause an upfield shift for carbons that are in a gauche relationship with a substituent, providing clues about the relative stereochemistry. thieme-connect.de
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule, provided that suitable crystals can be obtained. nih.gov The analysis of the crystal structure reveals the precise three-dimensional arrangement of atoms in the solid state. nih.govnih.gov For this compound, crystallographic analysis of an enantiomerically pure sample or a derivative containing a heavy atom would allow for the unambiguous assignment of the (R) or (S) configuration at the C6 stereocenter. researchgate.net
Chiroptical Methods:
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer, the absolute configuration can be determined. researchgate.net
Circular Dichroism (CD): Electronic CD spectroscopy can also be used, particularly if the molecule contains chromophores that absorb in the UV-visible region. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a particular enantiomer.
| Method | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry, conformation | Applicable in solution, non-destructive | Indirect determination of absolute configuration |
| X-ray Crystallography | Absolute and relative stereochemistry | Unambiguous results | Requires suitable single crystals |
| Chiroptical Methods | Absolute configuration | Applicable in solution, sensitive | Requires theoretical calculations for assignment |
Development of Diastereoselective and Enantioselective Synthetic Routes
The synthesis of enantiomerically pure this compound requires the use of asymmetric synthetic strategies. Several methods have been developed for the stereoselective synthesis of substituted 5,6-dihydro-2H-pyran-2-ones that could be adapted for the target molecule. researchgate.netosi.lv
Catalytic Asymmetric Synthesis:
Enantioselective Allylation: A common approach involves the enantioselective allylation of an appropriate aldehyde. For instance, the Keck asymmetric allylation, which utilizes a chiral titanium-BINOL complex, can be employed to introduce the stereocenter at the C6 position with high enantiomeric excess. scispace.comresearchgate.net
Ring-Closing Metathesis (RCM): Following the creation of the chiral center, RCM using catalysts like the Grubbs catalyst is a powerful method for constructing the dihydropyranone ring. scispace.com This strategy offers high functional group tolerance and generally proceeds under mild conditions.
A plausible enantioselective route to (R)- or (S)-4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one could involve the asymmetric allylation of a suitable aldehyde, followed by functional group manipulations and a final ring-closing metathesis step.
Substrate-Controlled Diastereoselective Synthesis: When a chiral starting material is used, its inherent stereochemistry can direct the formation of new stereocenters. For example, starting from a chiral pool material like a carbohydrate, a diastereoselective synthesis of the target molecule could be envisioned. researchgate.net
Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. nih.gov For the synthesis of dihydropyranones, cinchona alkaloid-catalyzed tandem reactions have been shown to produce products with high enantioselectivity. nih.gov
| Synthetic Strategy | Key Reaction | Stereocontrol | Potential Advantages |
| Catalytic Asymmetric Synthesis | Enantioselective allylation, RCM | Catalyst-controlled | High enantioselectivity, broad substrate scope |
| Substrate-Controlled Synthesis | Cyclization, functional group modification | Substrate-controlled | Utilizes readily available chiral starting materials |
| Organocatalysis | Tandem Michael addition-cyclization | Organocatalyst-controlled | Metal-free, environmentally benign |
Chiral Resolution Techniques for Racemic Mixtures and Intermediates
When a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture is a viable alternative.
Enzymatic Kinetic Resolution (EKR): This technique utilizes enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govwikipedia.org For resolving racemic this compound, or a suitable precursor alcohol, a lipase (B570770) could be used to catalyze the acylation of one enantiomer at a faster rate. wikipedia.orgmdpi.com The resulting mixture of the acylated product and the unreacted starting material, now enriched in the other enantiomer, can then be separated.
Dynamic Kinetic Resolution (DKR): DKR is a more efficient process that combines the kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.govprinceton.edu This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. princeton.eduprinceton.edu A chemoenzymatic DKR could be employed, where a lipase performs the enantioselective acylation and a metal catalyst facilitates the racemization of the starting material.
| Resolution Technique | Principle | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | High enantioselectivity, mild conditions | Maximum 50% yield of the desired enantiomer |
| Dynamic Kinetic Resolution | Kinetic resolution with in situ racemization | Theoretical 100% yield of a single enantiomer | Requires compatible catalyst systems for resolution and racemization |
Impact of Stereochemistry on Molecular Recognition and Interactions (without specific biological outcomes)
The three-dimensional arrangement of atoms in the (R)- and (S)-enantiomers of this compound is distinct. These non-superimposable mirror images will interact differently with other chiral entities, a phenomenon known as chiral recognition. nih.govbiomedgrid.com
For instance, when a racemic mixture of this compound is passed through a chiral chromatography column, the two enantiomers will exhibit different retention times due to the differential diastereomeric interactions with the chiral stationary phase. This forms the basis for their analytical and preparative separation.
Similarly, in a biological context, the binding of each enantiomer to a chiral receptor or enzyme active site will result in the formation of diastereomeric complexes. These complexes will have different energies and stabilities, leading to a stereospecific recognition process. researchgate.net The precise fit of one enantiomer over the other into a chiral binding pocket is determined by the complementary shapes and functional group orientations. While specific biological outcomes are not discussed here, the fundamental principle of stereoselective molecular recognition governs these potential interactions. nih.govbiomedgrid.com
Computational and Theoretical Studies of 4 Methoxy 6 Methyl 5,6 Dihydro 2h Pyran 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one. mdpi.com Methods like the B3LYP functional combined with basis sets such as 6-311G(d,p) are commonly employed to optimize the molecule's geometry and calculate its electronic properties. semanticscholar.orgdergipark.org.tr
These calculations provide access to key reactivity descriptors derived from Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com
Further analyses include the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. This map helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, predicting how the molecule will interact with other reagents. dergipark.org.tr Mulliken atomic charge distribution calculations provide a quantitative measure of the partial charge on each atom, offering additional detail on the molecule's polarity and potential reactive centers. dergipark.org.tr
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.0 to 4.0 D | Measures overall polarity of the molecule |
Conformational Analysis and Exploration of Energy Landscapes
The flexibility of the dihydro-2H-pyran-2-one ring and its substituents means that this compound can exist in multiple three-dimensional shapes, or conformations. Conformational analysis is a computational process used to identify the most stable (lowest energy) conformations and to map the potential energy surface of the molecule.
This analysis typically involves systematically rotating the rotatable bonds within the molecule and calculating the energy of each resulting structure. The results are plotted on an energy landscape, where energy minima correspond to stable or metastable conformers. Understanding the preferred conformation is critical, as the molecule's shape influences its reactivity, physical properties, and biological interactions. For the dihydro-pyranone ring, common conformations include chair, boat, and twist-boat forms, and computational studies can determine the relative energies and interconversion barriers between them.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an invaluable tool for elucidating the detailed step-by-step mechanisms of chemical reactions. For 2H-pyran-2-ones, a significant area of study involves their participation in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.net
DFT calculations can map the entire reaction pathway from reactants to products. researchgate.net This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its structure and activation energy (the energy barrier that must be overcome for the reaction to occur). By comparing the activation energies of different possible pathways, researchers can determine the most likely mechanism. For instance, computational studies on the Diels-Alder reactions of 2H-pyran-2-ones have helped to distinguish between concerted, synchronous mechanisms and polar, asynchronous or two-step mechanisms. researchgate.net Analysis of charge transfer and global reactivity indices, such as electrophilicity and nucleophilicity, can further clarify the role of the pyranone as either the diene (nucleophile) or dienophile (electrophile) depending on the reaction partner. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. semanticscholar.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a "computational microscope" to observe molecular behavior on a timescale of nanoseconds or longer. semanticscholar.orgnih.gov
For this compound, MD simulations can be used to study its behavior in different environments, such as in a solvent like water. semanticscholar.org These simulations reveal how the molecule moves, vibrates, and rotates, and how it interacts with surrounding solvent molecules through intermolecular forces like hydrogen bonds and van der Waals interactions. In the context of drug design, MD simulations are crucial for studying the stability of a ligand-protein complex. nih.govnih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of its components throughout the simulation. nih.govnih.gov
| Parameter/Analysis | Typical Setting/Value | Purpose |
|---|---|---|
| Simulation Time | 10 - 100 ns | Duration over which molecular motion is simulated. semanticscholar.org |
| Temperature | 300 K | Simulates physiological or room temperature conditions. semanticscholar.org |
| Solvent Model | SPC, TIP3P (for water) | Explicitly models the effect of the solvent. semanticscholar.org |
| RMSD Analysis | Plot vs. Time | Assesses the structural stability of the molecule or complex over time. nih.gov |
| RMSF Analysis | Plot vs. Residue/Atom | Identifies flexible regions of a molecule or protein. nih.gov |
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. This synergy between theory and experiment is crucial for confirming molecular structures and understanding their electronic transitions.
For instance, NMR chemical shifts (¹H and ¹³C) can be calculated using DFT methods. The high correlation often observed between the calculated and experimental shifts confirms the accuracy of the computed molecular structure. dergipark.org.tr Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to simulate electronic absorption spectra, such as UV-Vis spectra. semanticscholar.org This method calculates the energies of electronic transitions, which correspond to the absorption peaks observed experimentally. Analysis of the orbitals involved in these transitions, sometimes using Natural Transition Orbital (NTO) formalism, can identify the nature of the electronic excitations (e.g., π→π* transitions). semanticscholar.org This predictive capability is essential for interpreting experimental spectra and understanding the photophysical properties of the molecule.
Biological and Mechanistic Investigations of 4 Methoxy 6 Methyl 5,6 Dihydro 2h Pyran 2 One and Its Derivatives
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. oncodesign-services.com For dihydropyranone derivatives, these studies have been crucial in optimizing their therapeutic potential, including anticancer, antimalarial, and antituberculosis activities.
Systematic modifications of the dihydropyranone scaffold have revealed key structural features that govern potency and selectivity. oncodesign-services.com For instance, in a series of 4-methoxy-6-styryl-2H-pyran-2-ones, derivatives of the core structure of 4-methoxy-6-methyl-2H-pyran-2-one, substitutions on the aryl ring of the styryl moiety were found to significantly impact their biological effects. nih.gov The preparation of these compounds often involves an aldol (B89426) condensation of 4-methoxy-6-methyl-2H-pyran-2-one with various aryl aldehydes. nih.gov
Research into the anti-proliferative activity of dihydropyranopyran derivatives has shown that substitutions on the C4-phenyl ring generally enhance their effects. nih.gov Most derivatives with substitutions on the phenyl ring displayed superior activity compared to the unsubstituted parent compound. nih.gov However, exceptions were noted for derivatives with 3-Cl, 4-CN, and 4-Br moieties, which showed higher IC50 values. nih.gov
A study on 4-methoxy-6-styryl-pyran-2-ones and their dihydro analogues explored the impact of steric bulk, lipophilicity, and extended conjugation on their antimalarial and antituberculosis activities. nih.gov The findings indicated that certain non-natural styrene (B11656) and naphthalene (B1677914) substituted pyrones exhibited significant antimalarial activity with good selectivity. nih.gov In contrast, the dihydro analogues were generally less active or lacked selectivity, highlighting the importance of the styryl double bond for this specific biological function. nih.gov
Interactive Table: SAR of 4-methoxy-6-styryl-pyran-2-one Derivatives against P. falciparum
| Compound | R-Group on Styryl Ring | IC50 (µM) against P. falciparum | Selectivity Index (SI) |
|---|---|---|---|
| Natural Product 3 | 4-OH | < 10 | > 10 |
| Derivative 13 | 4-F | < 10 | > 10 |
| Derivative 18 | 4-CF3 | < 10 | > 10 |
| Derivative 21 | 2-Naphthyl | < 10 | > 10 |
| Derivative 22 | 4-tBu | < 10 | > 10 |
| Derivative 23 | 3,4,5-(OMe)3 | < 10 | > 10 |
Data sourced from a study on the antimalarial and antituberculosis activities of a series of natural and unnatural 4-methoxy-6-styryl-pyran-2-ones. nih.gov
Molecular Target Identification and Validation through In Vitro Assays
Identifying the specific molecular targets of bioactive compounds is a critical step in drug discovery, providing insights into their mechanism of action. nih.govwjbphs.com For pyran-containing compounds, cyclin-dependent kinase-2 (CDK2) has been identified as a valid anti-cancer target. nih.gov The process of target identification and validation involves a combination of computational and experimental approaches. nih.govwjbphs.com
In silico methods, such as molecular docking, are often employed as an initial step to predict the binding of dihydropyranone derivatives to potential protein targets. For a series of 5-oxo-dihydropyranopyran derivatives, molecular docking studies were performed to investigate their binding interactions with CDK2. nih.gov These studies revealed that the nature and position of substituents on the C4-phenyl ring influenced the binding orientation of the derivatives within the CDK2 active site. nih.gov For example, the amino moieties of some derivatives were predicted to form hydrogen bonds with the GLU81 residue, while the oxygen atom in the dihydropyran ring interacted with LEU83. nih.gov
Following computational predictions, in vitro assays are essential for validating the identified molecular targets. nih.gov For potential CDK2 inhibitors, enzymatic assays are commonly used to measure the compound's ability to inhibit the kinase activity of the purified enzyme. The anti-proliferative activity of the synthesized dihydropyranopyran compounds was evaluated against human cancer cell lines, such as SW-480 and MCF-7, using the MTT assay. nih.gov This provides cellular evidence that complements the enzymatic assays.
The validation process confirms that the interaction between the compound and the target protein is physiologically relevant. nih.gov This can be further substantiated by generating a mutant version of the target protein that is resistant to the small molecule's binding but retains its normal function. nih.gov
Mechanistic Insights into Cellular Pathway Modulation
The identification of CDK2 as a molecular target for some dihydropyranone derivatives provides a direct link to the modulation of the cell cycle pathway. nih.gov CDKs are key regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. By inhibiting CDK2, these compounds can halt the transition from the G1 to the S phase of the cell cycle, thereby preventing cancer cell proliferation.
The broader class of tetrahydropyrans has been shown to impact neurotransmitter signaling and cellular homeostasis by modulating G-protein coupled receptor (GPCR) pathways, including neuroactive ligand-receptor interactions and calcium signaling pathways. researchgate.net These pathways are involved in a wide range of cellular processes, such as inflammation, immune response, and cellular metabolism. researchgate.net While these findings are for a different tetrahydropyran (B127337) derivative, they suggest potential areas of investigation for the cellular effects of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one.
Phytochemicals, in general, are known to interact with various proteins involved in signal transduction pathways. nih.gov The efficacy of these interactions in vivo can be influenced by factors like solubility and metabolic stability. Chemical modifications to the core dihydropyranone structure can be made to improve these properties and enhance their ability to modulate specific cellular pathways. nih.gov
Biosynthesis and Precursor Roles of Dihydropyranones in Natural Products
The dihydropyranone scaffold is a common structural motif found in a wide array of natural products, particularly those derived from marine organisms and fungi. chim.it These compounds often exhibit significant biological activities, including antifungal and cytotoxic properties. researchgate.net The biosynthesis of these natural products is of great interest as it can inspire the development of novel synthetic strategies. nih.govnih.gov
Dihydropyranones in nature are typically derived from polyketide pathways. These pathways involve the sequential condensation of simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, by polyketide synthases (PKSs) to build a linear poly-β-keto chain. This chain then undergoes cyclization and further modifications to yield the final dihydropyranone-containing natural product.
The this compound core can be considered a building block or a key intermediate in the biosynthesis of more complex molecules. For example, the 2,6-disubstituted dihydropyrone moiety is present in natural products like hepialone (B1244274) and obolactone. chim.it Highly substituted dihydropyranones are found in compounds such as stegobiol and maurenone. chim.it
The synthesis of these natural products in the laboratory often mimics their proposed biosynthetic pathways. For instance, biomimetic approaches have been developed for the synthesis of 2-aryl benzopyranones, which are inspired by the enzymatic action of chalcone (B49325) isomerase. nih.gov The versatility of the dihydropyranone core makes it a valuable precursor in the total synthesis of various complex natural products. nih.govmdpi.com
Development of In Vitro Biological Screening Methodologies for Dihydropyranone Scaffolds
The development of robust and efficient in vitro screening methodologies is essential for the discovery of new bioactive dihydropyranone derivatives. These methods allow for the high-throughput evaluation of compound libraries to identify "hits" with desired biological activities.
A common initial screening method for anticancer activity is the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability. nih.gov This assay has been used to evaluate the cytotoxic effects of pyranone derivatives against various human tumor cell lines, such as HL-60. nih.gov
For more targeted screening, enzymatic assays are employed. As CDK2 has been identified as a potential target, a CDK2 inhibitory assay would be a relevant screening method for dihydropyranone libraries aimed at discovering new anticancer agents. nih.govnih.gov
In the context of infectious diseases, screening assays are developed to measure the growth inhibition of pathogens. For example, in the search for antimalarial compounds, a common in vitro assay involves testing the compounds against cultures of Plasmodium falciparum. nih.gov Similarly, for antituberculosis activity, assays measuring the growth inhibition of Mycobacterium tuberculosis are used. nih.gov
Virtual screening has also emerged as a powerful tool in the initial stages of drug discovery. nih.gov This computational technique uses the three-dimensional structure of a target protein to screen large compound databases for molecules that are likely to bind to the target. nih.gov These in silico hits can then be prioritized for experimental in vitro screening, making the drug discovery process more efficient.
Interactive Table: Screening Methodologies for Dihydropyranone Scaffolds
| Screening Methodology | Purpose | Example Application |
|---|---|---|
| MTT Assay | Assess cytotoxicity and cell viability | Screening for anticancer activity against cell lines like HL-60, SW-480, and MCF-7. nih.govnih.gov |
| Enzymatic Inhibition Assay | Measure inhibition of a specific enzyme | Testing for inhibition of CDK2 to identify potential cell cycle modulators. nih.gov |
| Pathogen Growth Inhibition Assay | Determine antimicrobial or antiparasitic activity | Evaluating activity against Plasmodium falciparum (malaria) or Mycobacterium tuberculosis (tuberculosis). nih.gov |
| Virtual Screening | Computationally identify potential binders to a target | In silico docking of dihydropyranone libraries against targets like CDK2 to prioritize compounds for wet-lab screening. nih.gov |
Advanced Analytical Methodologies for the Characterization and Analysis of 4 Methoxy 6 Methyl 5,6 Dihydro 2h Pyran 2 One
Development of Hyphenated Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one within complex matrices. chemijournal.comnih.gov These methods provide both separation of the target compound from other components and its unambiguous identification. saspublishers.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like pyranone derivatives. chemijournal.comiosrjournals.org In a typical GC-MS analysis, the sample mixture is vaporized and separated based on boiling point and polarity on a chromatographic column. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural confirmation. researchgate.net For this compound, key fragmentation patterns would arise from the loss of the methoxy (B1213986) group, the methyl group, and cleavage of the pyranone ring.
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for less volatile or thermally labile compounds and offers complementary information. saspublishers.comiosrjournals.org A powerful combination is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, which separates compounds in the liquid phase before detection. researchgate.net This is particularly useful for analyzing reaction mixtures or biological samples where the compound may be present alongside numerous other non-volatile substances. Tandem mass spectrometry (MS-MS) can further enhance selectivity and structural elucidation by isolating a parent ion and inducing further fragmentation. iosrjournals.org
Below is a table summarizing the application of these techniques for the analysis of the target compound.
| Technique | Separation Principle | Detection Principle | Application for this compound |
| GC-MS | Volatility and column affinity | Mass-to-charge ratio of ionized fragments | Identification and quantification in volatile mixtures; analysis of reaction byproducts. |
| LC-MS | Polarity and stationary phase interaction | Mass-to-charge ratio of molecular and fragment ions | Analysis in non-volatile mixtures; purity assessment; pharmacokinetic studies. |
| LC-MS-MS | Polarity and stationary phase interaction | Precursor and product ion mass analysis | High-selectivity detection in complex matrices; structural confirmation of isomers. |
Application of Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives
The definitive structural elucidation of this compound and its derivatives relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the methoxy protons, the methyl protons at the C6 position, the proton at the C6 chiral center, and the methylene (B1212753) protons of the dihydropyran ring.
¹³C NMR provides a count of the number of non-equivalent carbon atoms. Characteristic signals would include those for the carbonyl carbon, the enol ether carbons, the chiral C6 carbon, and the methyl and methoxy carbons. chemicalbook.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. chemicalbook.com The spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretch of the α,β-unsaturated lactone, the C=C stretch of the enol ether, and the C-O stretching vibrations of the ester and ether functionalities. spectrabase.comresearchgate.net
The following table presents the expected characteristic spectral data for the compound based on analyses of similar pyranone structures. rsc.orgchemicalbook.com
| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -OCH₃ protons (s) | ~3.8 ppm |
| C6-H proton (m) | ~4.5 ppm | |
| C6-CH₃ protons (d) | ~1.4 ppm | |
| C5-H₂ protons (m) | ~2.5 ppm | |
| C3-H proton (t) | ~5.2 ppm | |
| ¹³C NMR | C2 (Carbonyl) | ~164 ppm |
| C4 (C-OCH₃) | ~170 ppm | |
| C3 (=CH) | ~95 ppm | |
| C6 (CH-CH₃) | ~75 ppm | |
| C5 (-CH₂-) | ~30 ppm | |
| -OCH₃ | ~56 ppm | |
| C6-CH₃ | ~21 ppm | |
| FTIR | C=O Stretch (lactone) | ~1720-1740 cm⁻¹ |
| C=C Stretch (enol ether) | ~1650-1670 cm⁻¹ | |
| C-O Stretch (ester & ether) | ~1050-1250 cm⁻¹ |
Chiral Analytical Separations for Enantiomeric and Diastereomeric Purity Assessment
The this compound molecule contains a stereocenter at the C6 position, meaning it can exist as a pair of enantiomers ((R) and (S) forms). The assessment of enantiomeric purity is crucial in many applications, particularly in the synthesis of natural products and pharmaceuticals where stereochemistry dictates biological activity. Chiral analytical separations are employed to separate and quantify these enantiomers.
The most common techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Chiral HPLC: This is the most widely used method for enantiomeric separation. CSPs are often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different energies and stabilities.
Chiral GC: This technique is suitable for volatile compounds. Chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, are used to achieve separation based on differential inclusion complexation or other chiral recognition interactions in the gas phase.
The development of a chiral separation method for this compound would involve screening various chiral columns and mobile phases to achieve baseline separation of the two enantiomer peaks. The relative area of each peak would then be used to determine the enantiomeric excess (ee) of the sample.
In Situ and Operando Spectroscopic Monitoring of Reaction Progress
Modern process analytical technology (PAT) emphasizes the real-time monitoring of chemical reactions to ensure efficiency, safety, and product quality. In situ and operando spectroscopic techniques allow for the analysis of a reaction as it happens, directly within the reaction vessel, without the need for sampling. rsc.orgnih.gov
For the synthesis of this compound (e.g., via catalytic hydrogenation of 4-methoxy-6-methyl-2H-pyran-2-one), in situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool. rsc.org An attenuated total reflectance (ATR) probe can be inserted directly into the reactor. By monitoring the IR spectrum over time, one can track the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. nih.gov
For instance, in a hypothetical reduction of the unsaturated precursor, one could monitor:
Decrease in the intensity of the C=C bond stretch of the starting material.
Appearance and increase in the intensity of C-H stretching bands associated with the newly formed saturated C5-H₂ group in the product.
This real-time data provides valuable kinetic information, helps identify reaction intermediates, and determines the optimal reaction endpoint, preventing the formation of over-reduced byproducts. nih.gov Raman spectroscopy can also be used, offering advantages for reactions in aqueous media or for monitoring vibrations that are weak in the IR spectrum. mdpi.com
Chemoinformatic and Data Science Approaches for Compound Analysis
Chemoinformatics and computational chemistry provide powerful tools for analyzing and predicting the properties of this compound, complementing experimental data. mdpi.com These approaches use computer algorithms and statistical methods to analyze chemical information.
Molecular Modeling and Quantum Chemical Calculations: Techniques like Density Functional Theory (DFT) can be used to predict the compound's three-dimensional structure, vibrational frequencies (to aid in interpreting IR and Raman spectra), and NMR chemical shifts. mdpi.comnih.gov These calculations can also elucidate electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity.
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized, QSAR models can be built to correlate structural features with observed biological activity or physical properties.
Database Mining and Property Prediction: Chemical databases can be mined for information on related structures to predict properties of the target compound. Various software tools can estimate physicochemical properties such as LogP (octanol-water partition coefficient), solubility, and boiling point based on the molecular structure. chemeo.com
The table below lists some key molecular descriptors for this compound that can be calculated using chemoinformatic tools.
| Property | Predicted Value | Significance |
| Molecular Formula | C₇H₁₀O₃ | Basic identity of the compound |
| Molecular Weight | 142.15 g/mol | Used in stoichiometric calculations and mass spectrometry |
| LogP | 0.6 - 1.0 | Predicts lipophilicity and membrane permeability |
| Topological Polar Surface Area (TPSA) | 45.9 Ų | Relates to drug transport and bioavailability |
| Number of Rotatable Bonds | 1 | Indicates molecular flexibility |
These computational approaches accelerate research by prioritizing experimental efforts, aiding in spectral interpretation, and providing a deeper understanding of the molecule's behavior at a microscopic level. mdpi.com
Emerging Applications and Future Directions for 4 Methoxy 6 Methyl 5,6 Dihydro 2h Pyran 2 One in Chemical Science
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
The dihydropyranone scaffold, of which 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one is a prime example, serves as a crucial intermediate in the synthesis of complex molecular architectures, particularly in the realm of natural product synthesis and medicinal chemistry. The inherent reactivity of the lactone ring and the potential for functionalization at various positions allow chemists to construct intricate polycyclic and stereochemically rich structures.
Dihydropyranones are recognized as valuable synthons for producing a wide range of biologically active molecules. chemimpex.com Organocatalytic methods, particularly those employing N-heterocyclic carbenes (NHCs), have emerged as powerful tools for synthesizing functionalized dihydropyranones. mdpi.com These methods often allow for high levels of enantioselectivity, which is critical for pharmaceutical applications. rsc.org The resulting chiral dihydropyranones can be further elaborated into more complex structures. For instance, the fusion of a dihydropyranone ring with other pharmacologically important motifs, such as pyrrolidone or benzofuran, creates novel bicyclic and tricyclic systems with unique structural features and potential for new therapeutic activities. mdpi.com
The versatility of the dihydropyranone core is demonstrated by its use in the synthesis of various heterocyclic compounds, including alkaloids and other natural products. mdpi.comnih.gov The strategic opening or modification of the pyranone ring can lead to acyclic structures or be used to build larger ring systems, showcasing its role as a flexible and powerful tool in a synthetic chemist's arsenal. mdpi.com
| Precursor Scaffold | Synthetic Method | Resulting Complex Molecule/Class | Significance |
| α,β-Unsaturated Aldehyde & Pyrazolone | Enantioselective Annulation | Pyrazolone-Substituted Dihydropyranones | Access to compounds with potential antimicrobial, antitumor, and anti-inflammatory properties. mdpi.com |
| α-Substituted Enal & Dioxopyrrolidine | [4+2] Annulation | α-Alkylidene-δ-lactones | Provides a route to alkaloid synthesis with significant therapeutic potential. mdpi.com |
| α-Substituted Aldehyde & Aurone | Asymmetric Annulation | Tricyclic Dihydropyranones | Fuses dihydropyranone with benzofuran, a common motif in bioactive natural products. mdpi.com |
| (S)-Propylene Oxide Derivative | Diels-Alder Cycloaddition | (S)-Dermolactone (Anthraquinone) | Enantioselective total synthesis of a natural product. nih.gov |
Exploration of Potential in Materials Science and Polymer Chemistry
While specific research on polymers derived directly from this compound is still an emerging area, the broader class of lactones and pyrones is being actively investigated for applications in materials science. These bio-based monomers are attractive candidates for creating novel polymers with unique properties, potentially serving as sustainable alternatives to petroleum-based plastics. nih.gov
The lactone ring within the dihydropyranone structure can potentially be opened via ring-opening polymerization (ROP) to produce polyesters. The substituents on the ring, such as the methoxy (B1213986) and methyl groups in the target compound, would influence the resulting polymer's properties, including its thermal stability, crystallinity, and biodegradability. Research into similar renewable lactones, such as dihydro-5-hydroxyl furan-2-one, has shown that they can be converted into acrylic counterparts and polymerized to create bio-based polymers with high glass transition temperatures, demonstrating their potential as green replacements for monomers like methyl methacrylate. nih.govresearchgate.net
Furthermore, the pyran ring structure can be incorporated into the backbone or as a pendant group in polymers, influencing the material's final characteristics. The polarity and bulkiness imparted by the lactone ring can affect solubility and mechanical properties. nih.gov There is also potential for creating electroactive polymers where the pyranone moiety could contribute to the electronic properties of the material, a field that has seen significant growth with other heterocyclic systems. boronmolecular.com
| Monomer/Scaffold Class | Polymerization Method | Potential Polymer Type | Key Properties & Applications |
| Lactones (General) | Ring-Opening Polymerization (ROP) | Polyesters | Biodegradability, variable thermal properties; applications in biomedical devices and sustainable packaging. |
| Acrylic-Functionalized Lactones | Free/Controlled Radical Polymerization | Bioacrylic Polymers | High glass transition temperature, polarity; potential as a green alternative to conventional acrylics. nih.gov |
| Heterocyclic Monomers | Oxidative Polymerization | Conducting Polymers | Electrical conductivity, environmental stability; use in sensors, anti-corrosion coatings, and electronic devices. mdpi.com |
Applications in Catalysis and Supramolecular Chemistry
The application of this compound in catalysis and supramolecular chemistry is a field ripe for exploration. In catalysis, while the molecule itself is not typically a catalyst, the dihydropyranone scaffold is central to reactions that utilize advanced catalytic systems. For example, the synthesis of functionalized dihydropyran derivatives often employs novel catalysts, such as reusable Tantalum-based Metal-Organic Frameworks (Ta-MOFs) or Zirconium Chloride on Arabic Gum, to proceed efficiently under green chemistry conditions. nih.govfrontiersin.orgajchem-a.com These catalytic methods highlight the importance of developing new ways to access the dihydropyranone core structure.
In supramolecular chemistry, which focuses on non-covalent interactions to build larger, functional assemblies, the dihydropyranone structure offers intriguing possibilities. mdpi.com The oxygen atoms in the methoxy and lactone groups can act as hydrogen bond acceptors, enabling the molecule to participate in the formation of ordered structures like molecular crystals or gels. The planar aspects of the ring system could also allow for π-stacking interactions, particularly in derivatives where aromatic groups are introduced. These non-covalent interactions are fundamental to the design of materials for drug delivery, sensing, and molecular machinery. nih.gov While specific studies on the supramolecular assemblies of this compound are not yet prevalent, the principles derived from similar π-electronic systems suggest a promising future direction. mdpi.com
Design of Novel Functional Molecules Based on the Dihydropyranone Scaffold
The dihydropyranone scaffold is an exceptionally valuable starting point for the design of novel functional molecules, particularly in the field of drug discovery. mdpi.com Its structure is present in numerous natural products that exhibit a wide range of biological activities. urfu.ru By using this compound as a core, medicinal chemists can systematically modify its structure to optimize interactions with biological targets.
Multicomponent reactions are a powerful strategy for rapidly generating libraries of diverse dihydropyran derivatives. ajchem-a.combohrium.com These one-pot syntheses can combine several simple starting materials to create highly complex molecules with various substitutions, which can then be screened for biological activity. Research has shown that pyran-containing compounds can act as potent anti-cancer agents by targeting critical cellular proteins like cyclin-dependent kinase-2 (CDK2). nih.gov Similarly, novel pyran derivatives have been designed and synthesized as tyrosinase inhibitors, which have applications in cosmetics and treatments for pigmentation disorders. nih.gov The substituents on the pyran ring play a crucial role in determining the potency and selectivity of these functional molecules.
| Functional Molecule Class | Target/Application | Design Strategy | Representative Finding |
| Dihydropyrano[4,3-b]pyran derivatives | Anti-proliferative (Cancer) | Synthesis of a library with varied C4-phenyl substitutions. | Derivatives with 4-NO₂, 4-Cl, and 3,4,5-(OCH₃)₃ substitutions showed the highest potency against SW-480 and MCF-7 cancer cell lines. nih.gov |
| Kojic acid fused 4H-pyran derivatives | Tyrosinase Inhibition | Multicomponent reaction to create novel kojopyran structures. | A derivative with a 4-fluorobenzyl group exhibited significantly higher inhibitory activity than the kojic acid control. nih.gov |
| Pyrrole-substituted dihydropyranones | General Drug Discovery | Enantioselective annulation using N-heterocyclic carbene catalysis. | Creates fused heterocyclic systems combining two important pharmacophores for screening. mdpi.com |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of chemical discovery, and these tools can be powerfully applied to the exploration of novel molecules based on the this compound scaffold. De novo molecular design, enhanced by ML, can generate billions of novel virtual structures and rapidly predict their properties, accelerating the identification of promising drug candidates. schrodinger.com
For the dihydropyranone scaffold, ML models can be trained on existing data to predict various endpoints, such as biological activity against a specific target, toxicity, or pharmacokinetic properties (ADMET). nih.gov Quantitative Structure-Activity Relationship (QSAR) models, a classic ML application, can identify the key structural features of dihydropyranone derivatives that are most important for their function. researchgate.net Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying rules of chemical space to design entirely new dihydropyranone derivatives that are optimized for desired properties. youtube.com
Concluding Perspectives on Research Concerning 4 Methoxy 6 Methyl 5,6 Dihydro 2h Pyran 2 One
Summary of Key Academic Contributions and Discoveries
The primary academic contributions concerning 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one revolve around its chemical synthesis and its use as a building block for more complex, biologically active molecules.
Synthesis and Characterization: The preparation of this compound has been explicitly described in the scientific literature. One documented method involves the methylation of its precursor, 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one. A specific protocol details the use of iodomethane (B122720) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a tetrahydrofuran (B95107) (THF) solvent to achieve this transformation nottingham.ac.uk. A patent has also reported its synthesis, noting a 62% yield and providing basic characterization data, including Thin-Layer Chromatography (TLC) and proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy results google.com.
Role as a Synthetic Intermediate: The principal significance of this compound in the current body of research is its function as an intermediate in the synthesis of potential therapeutic agents.
Integrin Inhibitors: Research aimed at developing potent and selective inhibitors of αvβ6 integrin, a target for treating Idiopathic Pulmonary Fibrosis, has utilized this compound as a precursor in a larger synthetic pathway nottingham.ac.uk.
Cancer Chemoprevention Agents: Patent literature describes the compound as an intermediate (Compound 57) in the creation of novel therapeutic compounds, in a context related to dihydromethysticin (B1670609) analogs which are explored for their roles in cancer prevention google.com.
Natural Product Context: While this compound itself has not been reported as a natural product, its core chemical scaffold is found in nature. A structurally related compound, 6-[(4S,5R)-4,5-dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one, was isolated from a liquid culture of the fungus Pestalotiopsis sp. nih.gov. This discovery is significant as it establishes that the 4-methoxy-5,6-dihydro-2H-pyran-2-one moiety is biosynthetically accessible and can be found in natural products, some of which exhibit biological activities such as antifungal properties nih.gov.
| Area of Contribution | Specific Discovery or Application | Reference |
|---|---|---|
| Chemical Synthesis | Synthesized via methylation of 4-hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one. | nottingham.ac.uk |
| Medicinal Chemistry | Used as an intermediate in the synthesis of potential αvβ6 integrin inhibitors for Idiopathic Pulmonary Fibrosis. | nottingham.ac.uk |
| Therapeutic Development | Documented as a building block for therapeutic compounds related to cancer chemoprevention. | google.com |
| Natural Product Chemistry | The core structural scaffold is found in biologically active natural products isolated from fungi. | nih.gov |
Prospective Research Avenues and Interdisciplinary Collaborations
The existing gaps in knowledge provide clear avenues for future research, many of which would benefit from interdisciplinary collaboration.
Pharmacological Screening Programs: A logical next step is to subject the compound to broad biological screening. Collaboration between synthetic organic chemists, who can produce the compound in sufficient quantity and purity, and pharmacologists or microbiologists could rapidly determine if it has any therapeutic potential. Initial screens could focus on anticancer activity, given its connection to dihydromethysticin analogs, and antifungal activity, due to the properties of related natural products nih.govnih.gov.
Natural Product Discovery: A collaboration with natural product chemists and analytical chemists could aim to identify the compound in natural sources. Using the synthesized molecule as an analytical standard, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) could be used to screen extracts from fungi, plants, or bacteria known to produce similar pyranones.
Medicinal Chemistry and SAR Studies: The compound is an ideal starting point for creating a library of new chemical entities. In collaboration with medicinal and computational chemists, structure-activity relationship (SAR) studies could be initiated. This would involve synthesizing analogs by modifying the substituent at the 6-position (replacing the methyl group) to explore how these changes impact biological activity, mirroring the successful approach used for other pyranone scaffolds nih.gov.
Asymmetric Synthesis and Stereochemical Evaluation: An important avenue for synthetic chemists would be the development of an asymmetric synthesis to produce the individual (R)- and (S)-enantiomers of the compound. These pure enantiomers could then be evaluated biologically to determine if one is more active than the other, providing deeper insight into its potential interactions with biological targets.
Q & A
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one, and what critical parameters affect reaction efficiency?
- Methodological Answer : The compound is synthesized via:
- Multicomponent Reactions : Combining aldehydes, ketones, and catalytic systems under controlled conditions. For example, elimination of methanol from 4,4-dimethoxytetrahydropyran using TiCl₄ as a catalyst .
- Oxidation/Reduction : Oxidation with KMnO₄ or CrO₃ may introduce carbonyl groups, while NaBH₄ or LiAlH₄ can reduce double bonds. Substitution reactions with alkyl halides or acyl chlorides enable functionalization .
- Critical Parameters : Temperature (optimal range: 60–80°C), solvent polarity (e.g., chloroform for solubility), and catalyst concentration (e.g., 5–10 mol% TiCl₄). Impurities from side reactions (e.g., over-oxidation) must be minimized via TLC monitoring .
Q. What are the optimal storage conditions and handling protocols for this compound to prevent degradation during experimental workflows?
- Methodological Answer :
- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the methoxy group .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis. Avoid prolonged exposure to acidic/basic conditions, which may induce ring-opening or tautomerization .
- Safety : Wear nitrile gloves and PPE; the compound has low water solubility but may irritate mucous membranes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) observed for this compound across different studies?
- Methodological Answer :
- High-Resolution NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) and 500+ MHz instruments to resolve overlapping signals. The methoxy group typically resonates at δ 3.2–3.5 ppm, while the pyranone carbonyl appears at δ 165–170 ppm .
- Impurity Analysis : Employ HPLC-MS to detect byproducts (e.g., lactones from oxidation) that may skew integrations .
- Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR, as tautomeric shifts can alter δ values by 0.5–1.0 ppm .
Q. What mechanistic insights explain the regioselective reactivity of this compound in nucleophilic ring-opening reactions compared to non-methoxy analogs?
- Methodological Answer :
- Electronic Effects : The methoxy group at C4 donates electron density via resonance, activating the α,β-unsaturated carbonyl for nucleophilic attack at C2 or C6. This contrasts with non-methoxy derivatives, where electron-withdrawing groups favor C3 reactivity .
- Steric Factors : The methyl group at C6 hinders nucleophilic approach, directing reactivity toward C2. Computational studies (DFT) show a 5–8 kcal/mol lower activation barrier for C2 attack in methoxy-substituted analogs .
- Experimental Validation : Compare kinetics of ring-opening with amines or Grignard reagents in THF vs. DMF .
Q. Which computational modeling approaches are most suitable for predicting the electronic effects of substituents on the pyranone ring's reactivity, and how do these correlate with experimental observations?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to map HOMO/LUMO distributions. The methoxy group lowers the LUMO energy (-1.8 eV vs. -1.2 eV for non-substituted pyranones), enhancing electrophilicity .
- MD Simulations : Model solvent effects (e.g., chloroform vs. methanol) on reaction pathways. Polar solvents stabilize transition states, reducing activation energy by 10–15% .
- Validation : Correlate computed Fukui indices with experimental regioselectivity in substitution reactions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound in antimicrobial assays?
- Methodological Answer :
- Assay Conditions : Variability in MIC values may arise from differences in bacterial strains (e.g., Gram+ vs. Gram-) or culture media (e.g., pH 7.4 vs. 6.8). Standardize using CLSI guidelines .
- Compound Purity : Confirm purity (>95% via HPLC) to exclude confounding effects from analogs like 5,6-dehydrokavain, which has higher lipophilicity .
- Mechanistic Studies : Use fluorescence quenching to assess binding to bacterial enzymes (e.g., DNA gyrase) and compare with structurally related pyranones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
